2-(4-chlorophenoxy)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenoxy group and a tetrahydrocyclopenta[c]pyrazol moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy derivative.
Cyclization to form the tetrahydrocyclopenta[c]pyrazol moiety: This step involves the cyclization of a suitable precursor to form the tetrahydrocyclopenta[c]pyrazol ring system.
Coupling of the intermediates: The final step involves the coupling of the chlorophenoxy intermediate with the tetrahydrocyclopenta[c]pyrazol derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(4-chlorophenoxy)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The chlorophenoxy group and the tetrahydrocyclopenta[c]pyrazol moiety may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-2-methylpropionic acid: This compound shares the chlorophenoxy group but has a different core structure.
2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: This compound also contains a chlorophenoxy group but differs in its overall structure and functional groups.
Uniqueness
2-(4-chlorophenoxy)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide is unique due to its combination of the chlorophenoxy group and the tetrahydrocyclopenta[c]pyrazol moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-20-15(13-3-2-4-14(13)19-20)9-18-16(21)10-22-12-7-5-11(17)6-8-12/h5-8H,2-4,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOFYJRVLNREBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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